Xantphos PD G3

Description

Propriétés

IUPAC Name |

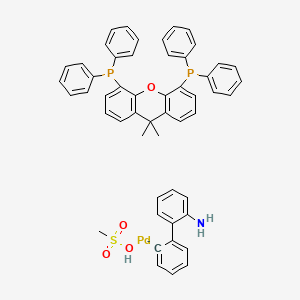

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMOHYWEUIAPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H46NO4P2PdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Xantphos Pd G3: A Comprehensive Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

Xantphos (B1684198) Pd G3 is a third-generation Buchwald precatalyst that has emerged as a highly efficient and versatile tool in modern organic synthesis. Its exceptional stability, broad applicability in a range of cross-coupling reactions, and user-friendly nature have made it a preferred choice for the construction of complex molecular architectures in pharmaceutical and materials science research. This technical guide provides an in-depth overview of Xantphos Pd G3, including its core properties, detailed experimental protocols for key reactions, and a summary of its performance in various catalytic transformations.

Core Properties and Structural Elucidation

This compound, systematically named [4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene][2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate, is an air- and moisture-stable palladium(II) complex. This stability allows for easier handling and setup compared to earlier generation catalysts, a significant advantage in both academic and industrial settings. The catalyst is highly soluble in a wide range of common organic solvents, facilitating its use in various reaction media.[1]

The structure of this compound features a palladium center coordinated to the bulky and electron-rich Xantphos ligand and a 2-(2'-amino-1,1'-biphenyl) fragment. The Xantphos ligand, with its wide bite angle, is crucial for promoting the reductive elimination step in the catalytic cycle, leading to higher reaction rates and yields. The aminobiphenyl moiety facilitates the initial activation of the precatalyst to the active Pd(0) species.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | [4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene][2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate |

| CAS Number | 1445085-97-1 |

| Molecular Formula | C₅₂H₄₅NO₄P₂PdS |

| Molecular Weight | 948.35 g/mol [2] |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 164-167 °C (decomposition)[2] |

| Stability | Air, moisture, and thermally stable[1] |

| Solubility | Highly soluble in common organic solvents |

Catalytic Applications and Performance

This compound is a powerhouse in palladium-catalyzed cross-coupling chemistry, demonstrating high efficacy in a multitude of transformations that are fundamental to modern synthetic chemistry. Its versatility extends to Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, Heck, Hiyama, Sonogashira, and Stille couplings, as well as more specialized reactions like aminocarbonylation and C-S bond formation.[1] A key advantage of this third-generation precatalyst is the ability to use lower catalyst loadings and achieve shorter reaction times compared to its predecessors.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound has proven to be an exceptional catalyst for this reaction, particularly with challenging substrates such as heteroaryl chlorides and unstable boronic acids.

Table 2: Performance of this compound in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 92 |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |

| 2-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 94 |

Note: This data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scales.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another area where this compound excels. It facilitates the coupling of a wide range of aryl halides with various amines, including primary and secondary amines, and amides.

Table 3: Performance of this compound in Buchwald-Hartwig Amination

| Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 |

| 1-Bromo-4-tert-butylbenzene | Aniline | DBU | MeCN/PhMe | 140 | 1 | >95 |

| 1-Chloro-3,5-dimethylbenzene | Benzylamine | DBU | MeCN/PhMe | 140 | 1 | >95 |

| 4-Bromobenzonitrile | Benzamide | Cs₂CO₃ | Dioxane | 100 | 16 | 95[3] |

Note: This data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scales.

Negishi Coupling

For the formation of C-C bonds involving organozinc reagents, the Negishi coupling is a powerful tool. This compound has been successfully employed in these reactions, including those with challenging heteroaryl halides.

Table 4: Performance of this compound in Negishi Coupling

| Aryl Halide | Organozinc Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | sec-Butylzinc bromide | THF | 25 | 16 | 92 |

| 4-Bromo-N,N-dimethylaniline | Isopropylzinc bromide | THF | 25 | 16 | 91 |

| 1-Bromo-4-methoxybenzene | Cyclopentylzinc bromide | THF | 25 | 16 | 88 |

Note: This data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scales.

Experimental Protocols

The following are detailed methodologies for key cross-coupling reactions utilizing this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

This compound (0.01-0.02 mmol, 1-2 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Degassed solvent (e.g., dioxane, THF, toluene)

-

Degassed water (optional, often beneficial)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and this compound.

-

Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

If the aryl halide is a liquid, add it via syringe at this point.

-

Add the degassed solvent and, if applicable, water via syringe. A common solvent ratio is 10:1 organic solvent to water.

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination in a Flow Reactor

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

-

This compound (5 mol%)

-

Solvent mixture (e.g., MeCN/PhMe)

Procedure:

-

Prepare a stock solution of the aryl halide, amine, DBU, and this compound in the chosen solvent system.

-

Set up a continuous flow reactor system, typically consisting of a pump, a heated reactor coil, and a back-pressure regulator.

-

Pump the reaction mixture through the flow reactor at a defined flow rate to achieve the desired residence time (e.g., 60 minutes).

-

Maintain the reactor at the desired temperature (e.g., 140 °C).

-

Collect the output from the reactor.

-

The collected solution can be worked up by standard aqueous extraction and the product isolated by chromatography.[4][5]

Signaling Pathways and Catalytic Cycles

The efficacy of this compound stems from its well-defined activation pathway and catalytic cycle. The precatalyst is activated in the presence of a base, which deprotonates the aminobiphenyl ligand, leading to the formation of the active, monoligated Pd(0) species. This active catalyst then enters the catalytic cycle.

Once activated, the Pd(0) species initiates the catalytic cycle, which for a Suzuki-Miyaura coupling, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Conclusion

This compound is a state-of-the-art precatalyst that offers significant advantages for a wide array of palladium-catalyzed cross-coupling reactions. Its high stability, broad substrate scope, and the ability to operate under mild conditions with low catalyst loadings make it an invaluable tool for chemists in the pharmaceutical and materials science industries. The well-defined activation pathway and catalytic cycle contribute to its reliability and high performance. The experimental protocols and performance data provided in this guide serve as a valuable resource for researchers looking to leverage the power of this compound in their synthetic endeavors.

References

- 1. This compound 95 1445085-97-1 [sigmaaldrich.com]

- 2. thomassci.com [thomassci.com]

- 3. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Xantphos Pd G3: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the Xantphos Pd G3 catalyst, a third-generation Buchwald precatalyst, designed for researchers, scientists, and professionals in drug development. This document details its chemical structure, properties, and applications in cross-coupling reactions, supported by experimental data and protocols.

Core Properties of this compound

This compound, chemically known as [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (B1217627), is a highly efficient and versatile catalyst for palladium-catalyzed cross-coupling reactions.[1] It is recognized for its air, moisture, and thermal stability, making it a robust choice for a variety of synthetic applications.[1][2][3] The catalyst is highly soluble in a wide range of common organic solvents, ensuring its utility in homogeneous catalysis.[1][2][3]

Below is a summary of its key chemical and physical properties:

| Property | Value | References |

| Chemical Formula | C₅₂H₄₅NO₄P₂PdS | [1][4] |

| Molecular Weight | 948.35 g/mol | [1][5] |

| CAS Number | 1445085-97-1 | [1][5][6] |

| Appearance | Pale yellow powder | [4][6] |

| Melting Point | 164-167 °C (decomposition) | [1][6][7] |

| Purity | Typically ≥95% | [1][5] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [5][7][8] |

Chemical Structure

The structure of this compound features a palladium atom coordinated to the Xantphos ligand and a 2-aminobiphenyl (B1664054) fragment, with a methanesulfonate counter-ion.

Performance in Cross-Coupling Reactions

This compound is a go-to catalyst for a multitude of cross-coupling reactions due to its high activity, which often allows for lower catalyst loadings and shorter reaction times.[2][3] It is particularly effective in reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, Negishi coupling, Hiyama coupling, Sonogashira coupling, and Stille coupling.[2]

The following table summarizes the performance of this compound in a representative C-N coupling reaction, comparing it with other palladium precatalysts.

| Precursor | GC Yield of 8a (%) at 1 h | GC Yield of 8a (%) at 3 h | GC Yield of 8a (%) at 6 h |

| This compound | 32 | 66 | 85 |

| Novel Catalyst 3 | 30 | 63 | 83 |

| Pd(OAc)₂ / Xantphos | 9 | 13 | 16 |

| Pd(dba)₂ / Xantphos | 4 | 6 | 5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Microwave-Assisted C-S Cross-Coupling Reaction

This protocol describes the coupling of aryl bromides with thiols.

Experimental Workflow:

Procedure:

-

In a microwave vial, combine the aryl bromide (1.0 equiv), thiol (1.2 equiv), potassium carbonate (2.0 equiv), and this compound (1-2 mol%).

-

Add DMF as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 80°C and 200W for the specified time.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination in a Flow Reactor

This protocol is for the continuous flow amination of aryl halides.

Procedure:

-

Prepare a stock solution of the aryl halide (1.0 equiv), amine (1.0 equiv), DBU (2.0 equiv), and this compound (5 mol%) in a mixture of MeCN and PhMe.

-

Set up a stainless-steel flow reactor with a 1 ml volume.

-

Pump the reaction mixture through the reactor at a flow rate calculated to achieve a 60-minute residence time.

-

Maintain the reactor temperature at 140°C.

-

Collect the product stream at the outlet of the reactor.

-

The collected solution can be worked up and purified using standard laboratory techniques.

Catalytic Cycle

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involving this compound is initiated by the formation of the active Pd(0) species.

This guide provides a foundational understanding of this compound and its application in organic synthesis. For specific applications, further optimization of the reaction conditions is recommended.

References

- 1. XantPhos Pd-G3 as an Efficient Catalyst: Microwave-Assisted C–S Cross-Coupling Reaction in DMF | Semantic Scholar [semanticscholar.org]

- 2. Convergent Synthesis of N,S-bis Glycosylquinolin-2-ones via a Pd-G3-XantPhos Precatalyst Catalysis [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Xantphos Pd G3: A Deep Dive into its Mechanism of Action for Catalytic Cross-Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xantphos (B1684198) Pd G3, a third-generation Buchwald precatalyst, has emerged as a highly efficient and versatile catalyst for a wide array of palladium-catalyzed cross-coupling reactions.[1] Its remarkable stability, high catalytic activity, and broad substrate scope have made it an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of Xantphos Pd G3, detailing the intricacies of its catalytic cycle, the crucial role of the Xantphos ligand, and practical insights into its application.

The Xantphos ligand, characterized by its large bite angle and flexible xanthene backbone, imparts unique properties to the palladium center, influencing the rates and selectivities of the catalytic transformations.[4][5][6] The G3 precatalyst design ensures the efficient in situ generation of the active Pd(0) species, a critical factor for achieving high catalytic turnover and product yields.[7][8]

Core Mechanism of Action: The Catalytic Cycle

The catalytic cycle of this compound in cross-coupling reactions generally proceeds through a sequence of fundamental steps: precatalyst activation, oxidative addition, transmetalation, and reductive elimination. Each step is intricately influenced by the structural and electronic properties of the Xantphos ligand.

Precatalyst Activation

The journey of the this compound precatalyst begins with its activation to the catalytically active monoligated Pd(0) species. This process involves the deprotonation of the aminobiphenyl moiety of the G3 ligand by a base, followed by reductive elimination of carbazole.[7] This efficient generation of the active catalyst is a key advantage of the G3 precatalysts, contributing to their high performance even at low catalyst loadings.

A study on a C-S coupling reaction highlighted that a pre-activation period can be beneficial, leading to an increase in the overall conversion.[7] This suggests that the formation of the active Pd(0) species is a crucial and sometimes rate-influencing step.

Caption: Activation of the this compound precatalyst to the active Pd(0) species.

Oxidative Addition

Once the active LPd(0) species is formed, it undergoes oxidative addition with the organic halide (or triflate). This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a Pd(II) intermediate. The electron-rich nature of the Xantphos ligand facilitates this step, particularly with less reactive electrophiles such as aryl chlorides.[1] The steric bulk of the ligand also plays a role in stabilizing the resulting Pd(II) complex.

Transmetalation

The subsequent step is transmetalation, where the organic group from the organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step in many cross-coupling reactions. The nature of the base and solvent system can significantly influence the efficiency of transmetalation.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the desired carbon-carbon or carbon-heteroatom bond, and the Pd(0) catalyst is regenerated. The large bite angle of the Xantphos ligand is believed to promote this step, facilitating the formation of the product and the turnover of the catalyst.[4][9]

Caption: A generalized catalytic cycle for a cross-coupling reaction mediated by this compound.

Quantitative Data Summary

The efficiency of this compound is demonstrated by the high yields and turnover numbers achieved in various cross-coupling reactions. Below is a summary of representative quantitative data.

| Reaction Type | Electrophile | Nucleophile | Base | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| C-N Coupling | 4-Bromo-1,1'-biphenyl | 4-Methoxyaniline | NaOt-Bu | Toluene (B28343) | 0.5 | 1 | 99 | [10] |

| C-N Coupling | 4-Chlorobenzonitrile | 4-Methoxyaniline | NaOt-Bu | Toluene | 0.5 | 1 | 86 | [10] |

| C-S Coupling | Bromobenzene | 4-Methoxybenzenemethanethiol | Cs₂CO₃ | Toluene | 5.0 | 1 | 95 | [10] |

| C-S Coupling | 1-Bromo-3-nitrobenzene | 4-Methoxybenzenemethanethiol | Cs₂CO₃ | Toluene | 5.0 | 1 | 97 | [10] |

| C-S Coupling | 5-Bromo-2-methylpyridine | Benzenethiol | Cs₂CO₃ | Toluene | 5.0 | 1 | 81 | [10] |

| C-S Coupling | 2-(4-bromophenyl)benzothiazole | Benzenethiol | K₂CO₃ | DMF | 2.0 | 0.25 | 95 | [2][11] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of reactions catalyzed by this compound. Below are representative protocols for common cross-coupling reactions.

Buchwald-Hartwig Amination of an Aryl Chloride

General Procedure: A vial is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and this compound (0.01-0.02 mmol, 1-2 mol%). The vial is sealed with a septum, and the atmosphere is replaced with argon. Degassed toluene (2 mL) is then added. The reaction mixture is stirred at 80-110 °C until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3][12][13]

Suzuki-Miyaura Coupling of an Aryl Bromide

General Procedure: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.5 mmol), potassium phosphate (B84403) (2.0 mmol), and this compound (0.01-0.02 mmol, 1-2 mol%). The vessel is sealed with a septum and purged with argon for 10 minutes. Degassed 1,4-dioxane (B91453) (4 mL) and water (0.4 mL) are added via syringe. The reaction mixture is stirred at 80-100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.[14]

Negishi Coupling of an Aryl Bromide

General Procedure: In a glovebox, a vial is charged with this compound (0.02 mmol, 2 mol%). The vial is sealed and removed from the glovebox. A solution of the aryl bromide (1.0 mmol) in THF (2 mL) is added, followed by a solution of the organozinc reagent (1.2 mmol) in THF. The reaction mixture is stirred at room temperature or heated to 50-70 °C and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[15]

Conclusion

This compound stands as a testament to the power of rational catalyst design in advancing the field of organic synthesis. Its robust nature, high efficiency, and broad applicability stem from the synergistic interplay between the well-defined G3 precatalyst and the unique steric and electronic properties of the Xantphos ligand. A thorough understanding of its mechanism of action, from precatalyst activation to the final reductive elimination step, empowers researchers to optimize reaction conditions and tackle increasingly complex synthetic challenges. The provided data and protocols serve as a valuable resource for scientists and professionals in drug development and related fields, facilitating the effective utilization of this powerful catalytic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. XantPhos Pd-G3 as an Efficient Catalyst: Microwave-Assisted C–S Cross-Coupling Reaction in DMF | Semantic Scholar [semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Featuring Xantphos - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Controllable Activation of Pd-G3 Palladacycle Precatalyst in the Presence of Thiosugars: Rapid Access to 1-Aminobiphenyl Thioglycoside Atropoisomers at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of Xantphos Pd G3 Precatalyst

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the Xantphos Pd G3 precatalyst, a third-generation Buchwald precatalyst renowned for its high activity, stability, and broad applicability in cross-coupling reactions. This document details the synthetic pathway, experimental protocols, and characterization data, serving as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The this compound precatalyst, chemically known as [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a highly efficient and versatile catalyst for a wide range of palladium-catalyzed cross-coupling reactions.[1] As a third-generation Buchwald precatalyst, it offers several advantages, including air and moisture stability, high solubility in common organic solvents, and the ability to facilitate challenging coupling reactions with low catalyst loadings and short reaction times.[1] Its robust nature and predictable reactivity make it an invaluable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).

Key Properties:

| Property | Value |

| CAS Number | 1445085-97-1 |

| Molecular Formula | C₅₂H₄₅NO₄P₂PdS |

| Molecular Weight | 948.35 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 164-167 °C (decomposition) |

Synthetic Pathway

The synthesis of the this compound precatalyst is a multi-step process that begins with the preparation of the Xantphos ligand. This is followed by a three-step sequence to construct the palladium complex, as outlined below.

Caption: Overall synthetic scheme for this compound precatalyst.

Experimental Protocols

Synthesis of Xantphos Ligand (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

This procedure is adapted from established literature methods for the synthesis of the Xantphos ligand.[2]

Reaction Scheme:

Caption: Generalized catalytic cycle for cross-coupling reactions.

Applications in Cross-Coupling Reactions

This compound is a highly effective precatalyst for a variety of cross-coupling reactions that are fundamental to modern organic synthesis.

Commonly Catalyzed Reactions:

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides or triflates with amines.

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and aryl or vinyl halides.

-

Negishi Coupling: Coupling of organozinc compounds with organohalides.

-

C-S Coupling: Formation of thioethers from thiols and aryl halides.

-

Aminocarbonylation: The synthesis of amides from aryl or vinyl halides, carbon monoxide, and amines. [1] Example Application Data (C-S Coupling):

| Aryl Halide | Thiol | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 4-Bromotoluene | Thiophenol | 2 | Cs₂CO₃ | Dioxane | 12 | 95 |

| 1-Chloro-4-nitrobenzene | Benzyl mercaptan | 3 | K₃PO₄ | Toluene | 8 | 92 |

| 2-Bromopyridine | 1-Hexanethiol | 2.5 | NaOtBu | THF | 10 | 88 |

Conclusion

The this compound precatalyst stands out as a robust and highly active catalyst for a broad spectrum of cross-coupling reactions. Its synthesis, while multi-step, is well-established and yields a stable, easy-to-handle solid. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application in research and development settings, ultimately contributing to the advancement of organic synthesis and the discovery of new therapeutics.

References

An In-depth Technical Guide to the Stability and Handling of Xantphos Pd G3

For Researchers, Scientists, and Drug Development Professionals

Xantphos Pd G3, a third-generation Buchwald precatalyst, is a cornerstone in modern synthetic chemistry, prized for its efficiency in a wide array of cross-coupling reactions. Its enhanced stability compared to earlier generation catalysts simplifies handling and improves reaction reproducibility. This guide provides a comprehensive overview of the stability and handling of this compound, incorporating quantitative data, detailed experimental protocols, and visualizations to ensure its effective and safe use in research and development.

Core Stability Characteristics

This compound is recognized for its notable stability to air, moisture, and heat in its solid form.[1][2][3][4][5][6][7] This robustness is a significant advantage, allowing for easier storage and handling compared to more sensitive catalytic systems. The catalyst's stability can be attributed to the protective coordination sphere provided by the bulky and electron-rich Xantphos ligand and the 2-aminobiphenyl (B1664054) group, which shields the palladium center from decomposition pathways.[8]

Thermal Stability

The thermal stability of this compound is a key feature. It exhibits a melting point with decomposition in the range of 164-167 °C.[3][4] This high decomposition temperature indicates its suitability for reactions requiring elevated temperatures.

Table 1: Thermal Properties of this compound

| Property | Value |

| Melting Point | 164-167 °C (with decomposition) |

Note: The melting point is accompanied by decomposition, indicating the upper limit of its thermal stability.

Air and Moisture Stability

This compound is described as an air and moisture-stable solid, which simplifies its handling for routine laboratory use.[1][2][3][4][5][6][7] While it can be weighed in the air without immediate decomposition, prolonged exposure to the atmosphere is not recommended, especially when in solution. For long-term storage and to ensure the highest catalytic activity, handling under an inert atmosphere is best practice.

Solution Stability

While solid this compound is robust, its stability in solution is solvent and temperature-dependent. Generally, it exhibits a long lifetime in common organic solvents, a desirable trait for reactions that require extended periods.[1][2][3][4][7] However, gradual decomposition can occur, and the choice of solvent can influence the catalyst's longevity. Studies have shown that the precatalyst can undergo isomerization in different solvents, which can be monitored by ³¹P NMR spectroscopy.[5][9][10][11][12]

Quantitative Stability Data

Table 2: Stability Profile of this compound

| Condition | Observation | Data Source |

| Solid State | ||

| Long-term storage | Stable when stored under an inert atmosphere at 2-8 °C. | General recommendation from suppliers. |

| Air Exposure | Can be handled in air for short periods without significant decomposition. | [1][2][3][4][5][6][7] |

| In Solution | ||

| General | Exhibits a long lifetime in a variety of common organic solvents. | [1][2][3][4][7] |

| Solvent Effects | Isomerization observed in different solvents (e.g., acetone, ethyl acetate, DMSO-d₆). | [5][9][10][11][12] |

| DMSO-d₆ | Stable in solution, making it suitable for NMR-based quality control. | [5][9] |

| THF, Dioxane, Toluene | Commonly used solvents for reactions with good catalyst stability reported anecdotally. | [8][13][14] |

Experimental Protocols

Precise and reproducible experimental work relies on standardized protocols. The following sections detail methodologies for handling, stability testing, and disposal of this compound.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the catalytic activity of this compound.

Protocol 1: General Handling and Storage

-

Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator at 2-8 °C.

-

Weighing: For weighing, it is best practice to do so in a glovebox. If a glovebox is not available, weigh the catalyst quickly in the air on a clean, dry weighing paper or in a vial and minimize its exposure time to the atmosphere.

-

Reaction Setup: Add the solid catalyst to the reaction vessel under a positive pressure of an inert gas. The vessel should be oven-dried and cooled under an inert atmosphere before use.

Monitoring Stability in Solution by ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity and stability of this compound in solution. The appearance of new signals can indicate decomposition or the formation of different palladium species.

Protocol 2: NMR Monitoring of Solution Stability

-

Sample Preparation: In a glovebox, prepare a solution of this compound of known concentration (e.g., 10-20 mg/mL) in the desired deuterated solvent (e.g., THF-d₈, Toluene-d₈, DMSO-d₆).

-

Initial Spectrum: Acquire a ³¹P NMR spectrum of the freshly prepared solution. This will serve as the baseline (t=0).

-

Incubation: Store the NMR tube at a specific temperature (e.g., room temperature, 40 °C, 60 °C) and protect it from light.

-

Time-course Analysis: Acquire ³¹P NMR spectra at regular intervals (e.g., every 24 hours) for a desired period.

-

Data Analysis: Integrate the signals corresponding to intact this compound and any new species that appear. The decrease in the integral of the parent catalyst signal over time can be used to determine the rate of decomposition.

Quenching and Disposal

Palladium-containing waste should be handled as hazardous material.

Protocol 3: Catalyst Quenching and Disposal

-

Quenching: At the end of a reaction, the catalyst can be quenched by adding a suitable reagent. For residual palladium species, oxidation with a mild oxidizing agent like aqueous hydrogen peroxide or bleach can convert them to less reactive palladium oxides. This should be done with caution in a fume hood.

-

Collection: Collect all palladium-containing waste, including quenched reaction mixtures, contaminated silica (B1680970) gel, and cleaning solvents, in a designated hazardous waste container.

-

Disposal: The waste must be disposed of according to institutional and local environmental regulations for heavy metal waste.

Visualizing Processes with Graphviz

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.

Experimental Workflow for Stability Testing

Safe Handling and Disposal Logic

Conclusion

This compound is a robust and versatile precatalyst that offers significant advantages in terms of stability and ease of handling. By understanding its stability profile and adhering to the recommended handling and disposal procedures outlined in this guide, researchers can ensure its optimal performance and maintain a safe laboratory environment. The use of analytical techniques such as ³¹P NMR is crucial for quality control and for gaining deeper insights into its behavior in solution, ultimately leading to more reliable and reproducible synthetic outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. METHODS FOR THE SAFE STORAGE, HANDLING, AND DISPOSAL OF PYROPHORIC LIQUIDS AND SOLIDS IN THE LABORATORY (Journal Article) | OSTI.GOV [osti.gov]

- 3. research.columbia.edu [research.columbia.edu]

- 4. rsc.org [rsc.org]

- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. enamine.net [enamine.net]

- 14. rsc.org [rsc.org]

Xantphos Pd G3: A Technical Guide to Air and Moisture Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the air and moisture stability of the Xantphos Pd G3 catalyst, a third-generation Buchwald precatalyst widely utilized in cross-coupling reactions. While generally recognized for its enhanced stability compared to earlier generations of palladium catalysts, understanding the quantitative aspects of its stability and the methodologies for its assessment is crucial for reproducible and scalable synthetic processes in drug development and materials science.

Overview of this compound Stability

This compound is designed to be a user-friendly precatalyst with inherent stability to air and moisture, which simplifies handling and reaction setup.[1][2][3] This stability is attributed to the coordinated ligand system that protects the palladium center from oxidative degradation and hydrolysis.[4] Unlike earlier generation catalysts that often require handling in a glovebox, this compound can be weighed and handled in the air for typical laboratory procedures without significant immediate decomposition.[5] However, for long-term storage and to ensure optimal catalytic activity, storage under an inert atmosphere is recommended.[4][6]

While qualitatively described as stable, quantitative data on the degradation of this compound upon prolonged exposure to ambient air and humidity is not extensively published. The stability of the catalyst is often inferred from its consistent performance in catalytic reactions rather than from dedicated degradation studies.[7][8]

Quantitative Stability Data

A study on a similar Xantphos-ligated palladium dialkyl complex provides a framework for assessing stability. The purity of the complex was monitored over time at various storage temperatures using ¹H NMR spectroscopy with an internal standard. This type of analysis is directly applicable to this compound.

Table 1: Illustrative Long-Term Storage Stability Data for a Xantphos-Ligated Palladium Complex

| Storage Condition | Purity after 1 month (%) |

| Room Temperature (in desiccator) | >98 |

| 10 °C (refrigerator) | >99 |

| -20 °C (freezer) | >99 |

| -30 °C (freezer) | >99 |

Data adapted from a study on a comparable Xantphos-ligated palladium complex and is intended for illustrative purposes. A similar study on this compound would be required for definitive data.

In the context of catalytic activity, the performance of this compound has been compared to other catalyst precursors over several hours, demonstrating its robustness under reaction conditions.

Table 2: Comparative Catalytic Performance in a C-N Coupling Reaction

| Precursor | GC Yield of Product (%) after 1h | GC Yield of Product (%) after 3h | GC Yield of Product (%) after 6h |

| This compound | 32 | 66 | 85 |

| Pd(OAc)₂ / Xantphos | 9 | 13 | 16 |

| Pd(dba)₂ / Xantphos | 4 | 6 | 5 |

This table illustrates the superior performance and stability of the preformed this compound complex under reaction conditions compared to generating the active catalyst in situ.[7]

Experimental Protocols for Stability Assessment

To quantitatively assess the air and moisture stability of this compound, a rigorous experimental protocol is required. The following methodology is based on established techniques for the quality control and stability testing of organometallic compounds.[5][7][9]

Protocol for Long-Term Air Exposure Study

Objective: To quantify the degradation of solid this compound upon continuous exposure to ambient air over an extended period.

Materials:

-

This compound

-

High-purity, anhydrous solvent for NMR analysis (e.g., CDCl₃ or CD₂Cl₂)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a distinct NMR signal)

-

NMR tubes

-

Analytical balance

-

Vials

Procedure:

-

Accurately weigh a sample of this compound (e.g., 100 mg) into an open vial and record the initial mass.

-

Place the vial in a controlled environment with known temperature and humidity (e.g., a desiccator with a saturated salt solution to maintain constant humidity, or simply on a lab bench for ambient conditions).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), take a small, accurately weighed aliquot (e.g., 5 mg) from the exposed sample.

-

Prepare an NMR sample by dissolving the aliquot and a precise amount of the internal standard in the chosen deuterated solvent.

-

Acquire quantitative ¹H and ³¹P{¹H} NMR spectra.

-

Integrate a characteristic signal of this compound (e.g., the methyl groups of the xanthene backbone in the ¹H NMR spectrum) and a signal from the internal standard.

-

Calculate the purity of the this compound at each time point relative to the initial sample (t=0).

-

Monitor the ³¹P{¹H} NMR spectrum for the appearance of new signals corresponding to phosphine (B1218219) oxides, which are common degradation products.

Protocol for Stability in Solution

Objective: To assess the stability of this compound when dissolved in a common organic solvent and exposed to air.

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., toluene, dioxane)

-

Internal standard

-

NMR tubes

-

Septa-sealed vials

Procedure:

-

Prepare a stock solution of this compound and an internal standard in the chosen solvent in a septa-sealed vial.

-

At time t=0, immediately transfer an aliquot to an NMR tube, flush with an inert gas (e.g., argon or nitrogen), and acquire quantitative ¹H and ³¹P{¹H} NMR spectra.

-

Expose the remaining stock solution to air by replacing the septum with a cotton plug or by periodically opening it to the atmosphere.

-

At subsequent time points, take aliquots from the stock solution and acquire NMR spectra as in step 2.

-

Analyze the data as described in the solid-state stability protocol to determine the rate of degradation in solution.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and concepts discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 95 1445085-97-1 [sigmaaldrich.com]

- 3. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 4. Buy this compound | 1445085-97-1 [smolecule.com]

- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Stability of Xantphos Pd G3 Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the Xantphos Pd G3 catalyst, a third-generation Buchwald precatalyst widely utilized in cross-coupling reactions. Understanding the thermal properties of this catalyst is critical for reaction optimization, ensuring catalyst integrity, and achieving reproducible results in pharmaceutical and chemical synthesis.

Core Concepts: Understanding the Thermal Behavior of this compound

This compound, formally known as [((4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl))]palladium(II) methanesulfonate, is prized for its high catalytic activity, air and moisture stability, and broad functional group tolerance. Its thermal stability is a key factor contributing to its robustness and long solution lifetime.[1][2][3][4]

The thermal stability of this compound is influenced by several structural features:

-

Rigid Xanthene Backbone: The rigid xanthene ligand framework provides structural integrity, minimizing decomposition pathways that could be initiated by conformational changes at elevated temperatures.[5]

-

Strong Palladium-Phosphorus Bonds: The bidentate coordination of the Xantphos ligand to the palladium center via two strong phosphorus bonds enhances the overall stability of the complex.[5]

The catalyst is generally described as thermally stable, a significant advantage over earlier generation palladium precatalysts.[6] However, like all organometallic complexes, it has thermal limits.

Quantitative Thermal Data

| Parameter | Value | Reference |

| Melting Point | 164-167 °C (with decomposition) | [2][3][4] |

It is important to note that the decomposition of a final product synthesized using the this compound catalyst can occur at a much higher temperature (e.g., >340 °C), and this should not be confused with the thermal stability of the catalyst itself.

Experimental Protocols for Thermal Stability Analysis

To rigorously assess the thermal stability of this compound or similar palladium precatalysts, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the catalyst as a function of temperature.

Apparatus: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound catalyst into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature of at least 300-400 °C to ensure complete decomposition.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is considered the decomposition temperature. The resulting TGA curve will provide information on the different stages of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to measure the heat flow associated with these events.

Apparatus: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound catalyst into an aluminum or other suitable DSC pan. Seal the pan hermetically.

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) with a consistent purge rate.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point, as determined by TGA.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. A sharp endotherm followed by a broad exotherm is typical for a melting event immediately followed by decomposition.

Catalyst Activation and Potential Decomposition Pathways

The thermal stability of this compound is intrinsically linked to its activation mechanism to the active Pd(0) species, which is the actual catalyst in cross-coupling reactions.

Activation Pathway

The G3 precatalysts are designed for facile activation under basic conditions. The generally accepted activation pathway involves the deprotonation of the aminobiphenyl moiety, followed by reductive elimination to generate the active L-Pd(0) complex.[6][7]

Caption: Activation of the this compound precatalyst to the active Pd(0) species.

Potential Thermal Decomposition Pathways

At temperatures approaching and exceeding its decomposition point, the this compound complex can undergo several degradation processes. While a definitive, detailed pathway is not fully elucidated in the literature, common decomposition mechanisms for palladium phosphine (B1218219) complexes include:

-

Ligand Dissociation: The phosphine ligand can dissociate from the palladium center.

-

Reductive Elimination: Unwanted reductive elimination pathways can lead to inactive palladium species.

-

Phosphine Oxidation: In the presence of trace oxygen, the phosphine ligand can be oxidized, diminishing its coordinating ability.[5]

Troubleshooting Guide for Reactions at Elevated Temperatures

When running reactions with this compound at higher temperatures, catalyst stability can become a concern, potentially leading to lower yields or the formation of byproducts. The following workflow can help troubleshoot common issues.

Caption: A logical workflow for troubleshooting underperforming reactions with this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 3. This compound | 1445085-97-1 [chemicalbook.com]

- 4. thomassci.com [thomassci.com]

- 5. Buy this compound | 1445085-97-1 [smolecule.com]

- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Xantphos Pd G3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Xantphos Pd G3, a third-generation Buchwald precatalyst widely utilized in palladium-catalyzed cross-coupling reactions. While quantitative solubility data is not extensively published, this document synthesizes available information and presents a detailed protocol for its experimental determination.

Overview of this compound Solubility

This compound is consistently described in technical literature as an air, moisture, and thermally-stable solid that is highly soluble in a wide range of common organic solvents.[1][2][3][4] This high solubility is a key advantage, facilitating its use in homogeneous catalysis by ensuring the catalyst remains in the solution phase throughout the reaction, which maximizes its interaction with substrates.[1] The excellent solubility profile allows for lower catalyst loadings, shorter reaction times, and the ability to create stock solutions for high-throughput screening and process development.

The structural features of this compound, particularly the numerous lipophilic phenyl groups on the Xantphos ligand, contribute to its favorable solubility in organic media.

Qualitative Solubility Data

| Organic Solvent | Chemical Formula | Type | Reported Solubility | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | High | Commonly used for recrystallization, suggesting good solubility at elevated temperatures.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | High | A common solvent for reactions and recrystallization.[1] |

| 1,4-Dioxane | C₄H₈O₂ | Ether | Soluble | Utilized as a solvent in C-S cross-coupling reactions with this compound. |

| Toluene | C₇H₈ | Aromatic | Soluble | Frequently used in various palladium-catalyzed coupling reactions. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Employed as a solvent in microwave-assisted C-S cross-coupling reactions. |

| Acetonitrile (ACN) | C₂H₃N | Nitrile | Soluble | A polar aprotic solvent where palladium precatalysts are often soluble. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on standard laboratory methods for determining the solubility of organometallic compounds, is recommended. This method utilizes UV-Vis spectroscopy to determine the concentration of the dissolved catalyst.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., THF, Dichloromethane, Toluene)

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

UV-Vis spectrophotometer and cuvettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

Methodology:

-

Preparation of a Calibration Curve: a. Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Perform a series of dilutions of the stock solution to create at least five calibration standards of decreasing concentration. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for dilution should be used as the blank. d. Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law plot).

-

Sample Preparation for Solubility Measurement: a. Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation. b. Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours; a 24-hour period is often sufficient.

-

Sample Analysis: a. Once equilibrium is reached, allow the undissolved solid to settle. b. Carefully draw a sample of the supernatant using a syringe and immediately pass it through a 0.2 µm syringe filter to remove any suspended solids. c. Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility: a. Use the absorbance of the diluted sample and the calibration curve's linear regression equation to calculate the concentration of the diluted solution. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Visual Representations

Workflow for Experimental Solubility Determination

Caption: A flowchart illustrating the key steps for the experimental determination of this compound solubility.

References

Xantphos Pd G3 (CAS: 1445085-97-1): A Comprehensive Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Xantphos Pd G3, a third-generation Buchwald precatalyst renowned for its high activity, stability, and versatility in a wide range of palladium-catalyzed cross-coupling reactions. This document details the catalyst's chemical and physical properties, its mechanism of action, and provides a comprehensive summary of its applications in key transformations such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Negishi coupling, and C-S cross-coupling reactions. Detailed experimental protocols and quantitative data on substrate scope and yields are presented to facilitate its practical implementation in research and development settings. Furthermore, this guide includes visual representations of the catalyst activation, key catalytic cycles, and a general experimental workflow to provide a deeper understanding of its function and application.

Introduction

This compound, with the CAS number 1445085-97-1, is a highly efficient third-generation palladium precatalyst.[1][2] It is characterized by its air, moisture, and thermal stability, making it a user-friendly and reliable catalyst for a variety of organic transformations.[1][2] Its high solubility in common organic solvents and its ability to facilitate reactions with low catalyst loadings and shorter reaction times have made it an invaluable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2]

The structure of this compound features a palladium(II) center coordinated to a Xantphos ligand and a 2-(2'-amino-1,1'-biphenyl) fragment, with a methanesulfonate (B1217627) counterion.[3] This unique architecture allows for the efficient in situ generation of the active monoligated Pd(0) species, which is crucial for its high catalytic activity.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1445085-97-1 |

| Molecular Formula | C₅₂H₄₅NO₄P₂PdS[3] |

| Molecular Weight | 948.35 g/mol [3] |

| Appearance | Pale yellow to yellow powder |

| Melting Point | 164-167 °C (decomposition)[2] |

| Purity | ≥98%[3] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen[3] |

Mechanism of Action and Catalyst Activation

The efficacy of this compound as a precatalyst lies in its ability to readily generate the active Pd(0) species under mild conditions. The activation process and the subsequent catalytic cycle are fundamental to its broad applicability.

Precatalyst Activation

The activation of the G3 precatalyst is initiated by a base, which facilitates the deprotonation of the aminobiphenyl ligand. This is followed by reductive elimination, which generates the highly reactive, monoligated Pd(0) species, (Xantphos)Pd(0), along with carbazole (B46965) and a methanesulfonate salt.[4] This clean and efficient activation pathway is a key advantage of the G3 precatalysts.[4]

References

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

The Researcher's Guide to Third-Generation Buchwald Precatalysts: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Third-generation Buchwald precatalysts represent a significant advancement in palladium-catalyzed cross-coupling reactions, offering enhanced stability, activity, and substrate scope.[1] These air- and moisture-stable complexes have become indispensable tools in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comprehensive technical overview of these powerful catalysts, including their core attributes, activation mechanisms, detailed experimental protocols, and a comparative analysis of their performance.

Core Concepts: Understanding the Third Generation

The defining feature of third-generation (G3) Buchwald precatalysts is the incorporation of a methanesulfonate (B1217627) (OMs) anion and a 2-aminobiphenyl (B1664054) scaffold.[2] This structural modification imparts several key advantages over previous generations:

-

Enhanced Stability and Solubility: The methanesulfonate ligand contributes to greater stability in both solid form and in solution, while also improving solubility in a wider range of organic solvents.[2]

-

Broad Ligand Compatibility: The G3 platform can accommodate a diverse array of bulky and electron-rich biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, allowing for fine-tuning of the catalyst's reactivity for specific applications.

-

Efficient Activation: G3 precatalysts are designed for the rapid and quantitative generation of the active monoligated Pd(0) species under mild reaction conditions.[3]

These attributes translate to practical benefits in the laboratory, including lower catalyst loadings, shorter reaction times, and the ability to couple challenging substrates with high efficiency.[3]

The Activation Pathway: Generating the Active Catalyst

The efficacy of third-generation Buchwald precatalysts lies in their clean and efficient activation to the catalytically active Pd(0) species. This process is initiated by a base and proceeds through a well-defined pathway. The key steps are:

-

Deprotonation: A base abstracts a proton from the amine of the 2-aminobiphenyl scaffold.

-

Reductive Elimination: The resulting palladium-amido complex undergoes reductive elimination to form the active LPd(0) species and carbazole (B46965) as a byproduct.

This activation pathway is illustrated in the diagram below.

Quantitative Performance Data

The choice of the specific third-generation precatalyst can significantly impact the outcome of a cross-coupling reaction. The following tables summarize the performance of common G3 precatalysts in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Table 1: Performance in Buchwald-Hartwig C-N Coupling

| Precatalyst | Aryl Halide | Amine | Base | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |

| RuPhos Pd G3 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 2 | ~3 | [4] |

| BrettPhos Pd G3 | 4-Chloroanisole | N-Methylaniline | NaOtBu | t-BuOH | 0.01 | >95 | [5] |

| XPhos Pd G3 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 1.5 | 94 | [6] |

| tBuBrettPhos Pd G3 | 4-Bromoanisole | Benzamide | K3PO4 | t-AmylOH | 2 | >95 | [5] |

Table 2: Performance in Suzuki-Miyaura C-C Coupling

| Precatalyst | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |

| XPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Dioxane/H2O | 2 | High | |

| tBuXPhos Pd G3 | 2-Bromotoluene | 2-Methylphenylboronic acid | K2CO3 | iPrOH/H2O | 0.05 | 89 | [7] |

| RuPhos Pd G3 | 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | K3PO4 | Dioxane/H2O | 2 | High | [8] |

| HFTPhos Pd G3 | 2,6-Dimethylbromobenzene | 2,6-Dimethylphenylboronic acid | K2CO3 | iPrOH/H2O | 0.025 | >95 | [7] |

Experimental Protocols

The following sections provide detailed, generalized procedures for conducting Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using third-generation precatalysts.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

-

Third-generation Buchwald precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3)

-

Aryl halide (or triflate)

-

Amine

-

Base (e.g., NaOtBu, K3PO4, Cs2CO3)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (nitrogen or argon) supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a Schlenk tube or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), the third-generation Buchwald precatalyst (0.01-2 mol%), and the base (1.2-2.0 mmol).

-

Reagent Addition: Add the amine (1.1-1.5 mmol) and the anhydrous, degassed solvent (1-2 mL).

-

Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C) until the reaction is complete, as monitored by TLC, GC, or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for Suzuki-Miyaura reactions and may need to be adapted for specific substrates.

Reagents and Equipment:

-

Third-generation Buchwald precatalyst (e.g., tBuXPhos Pd G3, XPhos Pd G3)

-

Aryl halide (or triflate)

-

Boronic acid or boronic ester

-

Base (e.g., K3PO4, K2CO3, CsF)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, THF) and water

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (nitrogen or argon) supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a Schlenk tube or reaction vial under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), the base (2.0-3.0 mmol), and the third-generation Buchwald precatalyst (0.1-2 mol%).[1]

-

Solvent Addition: Add the degassed organic solvent and water (typically in a 4:1 to 10:1 ratio).[1]

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 110 °C) and monitor its progress.[1]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water and brine.[1]

-

Purification: Dry the organic phase, filter, and remove the solvent in vacuo. Purify the residue by chromatography.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a cross-coupling reaction using a third-generation Buchwald precatalyst.

Conclusion

Third-generation Buchwald precatalysts have revolutionized the field of cross-coupling chemistry, providing robust, versatile, and highly active catalytic systems. Their enhanced stability, broad ligand compatibility, and efficient activation make them invaluable tools for the synthesis of a wide range of organic molecules. By understanding the core principles of these precatalysts and employing the detailed protocols outlined in this guide, researchers can effectively leverage their power to accelerate discovery and innovation in chemical synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 4. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]

- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 6. enamine.net [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Xantphos Pd G3 Catalyzed Buchwald-Hartwig Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of the Xantphos Pd G3 catalyst in Buchwald-Hartwig amination reactions. This third-generation precatalyst offers significant advantages, including high stability, broad substrate scope, and the ability to catalyze reactions with low catalyst loadings, making it a valuable tool in academic research and pharmaceutical drug development.

Introduction to this compound

This compound is a highly efficient and versatile palladium precatalyst for cross-coupling reactions.[1] Its chemical name is {[(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene]-2-(2'-amino-1,1'-biphenyl)}palladium(II) methanesulfonate. The catalyst is notable for being air- and moisture-stable, which simplifies handling and reaction setup.[1] The G3 precatalyst design allows for the controlled and reliable formation of the active Pd(0) species under basic reaction conditions, leading to reproducible results.

Key Advantages of this compound:

-

High Stability: Air- and moisture-stable solid, simplifying handling and storage.

-

Broad Substrate Scope: Effective for the coupling of a wide range of aryl and heteroaryl halides (chlorides, bromides, iodides) with various primary and secondary amines.

-

Low Catalyst Loadings: Often provides high yields with catalyst loadings as low as 0.05 mol%.

-

Mild Reaction Conditions: Facilitates reactions at moderate temperatures.

-

High Functional Group Tolerance: Compatible with a variety of functional groups, which is crucial in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Reaction Mechanism and Catalytic Cycle

The Buchwald-Hartwig amination catalyzed by this compound follows a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The G3 precatalyst enters the catalytic cycle upon activation by a base.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using this compound.

Quantitative Data Summary

The following tables summarize the performance of this compound in the amination of various aryl halides with different amines.

Table 1: Amination of Aryl Bromides

| Aryl Bromide | Amine | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Ref. |

| 4-Bromotoluene | Morpholine (B109124) | NaOtBu | Toluene (B28343) | 100 | 1.0 | 98 | [2] |

| 4-Bromobenzonitrile | Aniline | K3PO4 | Dioxane | 100 | 2.0 | 95 | [2] |

| 1-Bromo-4-methoxybenzene | n-Butylamine | Cs2CO3 | Toluene | 80 | 1.5 | 92 | [3] |

| 2-Bromopyridine | Piperidine | K2CO3 | Dioxane | 100 | 2.0 | 88 | [4] |

Table 2: Amination of Aryl Chlorides

| Aryl Chloride | Amine | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Ref. |

| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 2.0 | 94 | |

| 1-Chloro-4-nitrobenzene | Aniline | K3PO4 | Dioxane | 110 | 1.0 | 97 | [5] |

| 2-Chloropyridine | N-Methylaniline | Cs2CO3 | Toluene | 100 | 2.0 | 85 | [6] |

| 1-Chloro-3,5-dimethylbenzene | Indole | K2CO3 | Dioxane | 100 | 1.5 | 90 | [5] |

Experimental Protocols

The following are general experimental protocols for conducting a Buchwald-Hartwig amination reaction using this compound. These should be adapted and optimized for specific substrates.

General Procedure for Small-Scale Reactions

This protocol is suitable for initial screening of reaction conditions and substrate scope.

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.4 mmol)

-

This compound (0.01-0.05 mmol, 1-5 mol%)

-

Anhydrous solvent (e.g., toluene, dioxane) (5-10 mL)

-

Oven-dried reaction vessel (e.g., Schlenk tube or vial with a septum)

-

Magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, the base, and the this compound catalyst.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Under a positive pressure of inert gas, add the amine and the anhydrous solvent via syringe.

-

Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).

-

Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylamine.

Preparative Scale Synthesis Example: Synthesis of 4-Morpholinotoluene

This protocol provides a specific example for a larger-scale synthesis.

Materials:

-

4-Bromotoluene (5.00 g, 29.2 mmol)

-

Morpholine (3.06 mL, 35.1 mmol)

-

Sodium tert-butoxide (3.93 g, 40.9 mmol)

-

This compound (0.277 g, 0.292 mmol, 1.0 mol%)

-

Anhydrous toluene (100 mL)

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromotoluene, sodium tert-butoxide, and this compound.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene (100 mL) followed by morpholine via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and cautiously quench with water (50 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (hexanes/ethyl acetate gradient) to yield 4-morpholinotoluene as a solid.

Applications in Drug Discovery and Development

The Buchwald-Hartwig amination reaction is a powerful tool in medicinal chemistry and drug development for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals. The use of this compound has been instrumental in the synthesis of complex drug candidates due to its high functional group tolerance and efficiency. For example, similar catalytic systems have been employed in the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The mild conditions and low catalyst loadings are particularly advantageous in large-scale synthesis campaigns for API production.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the catalyst has been stored properly and handled under an inert atmosphere. |

| Poor quality reagents/solvent | Use freshly distilled/dried solvents and pure reagents. | |

| Inappropriate base | The choice of base is critical. Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). | |

| Side product formation | Reaction temperature too high | Lower the reaction temperature. |

| Hydrodehalogenation | This can be an issue with certain substrates. A different ligand or base may be required. | |

| Difficulty in purification | Incomplete reaction | Ensure the reaction has gone to completion before workup. |

| Catalyst residue | Employ appropriate purification techniques, such as silica gel chromatography with a suitable eluent system. |

References